molecular formula C23H28N2O5S B2866161 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922049-17-0

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2866161
CAS RN: 922049-17-0
M. Wt: 444.55
InChI Key: ZAXLRIADFIQKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent

Compounds with similar structures have been shown to possess antimicrobial properties . The presence of a sulfonamide group is often associated with antibacterial activity, and the indole moiety, a common scaffold in many natural products, is known for its biological relevance. This compound could be explored for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.

Anticancer Research

Indole derivatives are frequently investigated for their anticancer properties . The compound’s complex heterocyclic system may interact with specific enzymes or receptors in cancer cells, inhibiting their growth or inducing apoptosis. Research could focus on its potential as a chemotherapeutic agent or as a scaffold for developing new anticancer drugs.

Antitubercular Activity

The structural complexity of this compound, particularly the presence of the oxazepine ring, might offer a new avenue for antitubercular drug development. Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, this compound could be a candidate for screening against Mycobacterium tuberculosis .

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors, particularly carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions . This compound could be studied for its inhibitory activity against various enzymes, which might lead to new treatments for a range of diseases.

Antiviral Applications

Indole derivatives have shown promise as antiviral agents . This compound could be tested against a spectrum of viruses to determine its efficacy in inhibiting viral replication or entry into host cells. Its application could extend to research in HIV, influenza, and other viral diseases.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-7-10-25-18-9-8-17(13-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h7-9,11-13,24H,1,10,14H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXLRIADFIQKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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